Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Biphenylacetonitrile (CAS 31603-77-7)
Abstract
4-Biphenylacetonitrile, also known by its CAS number 31603-77-7, is a pivotal intermediate in modern organic synthesis. Characterized by a biphenyl scaffold linked to a cyanomethyl group, this compound offers a unique combination of aromatic properties and the versatile reactivity of the nitrile functional group. Its structural framework is a recurring motif in various pharmacologically active molecules and advanced materials. This guide provides a comprehensive overview of 4-biphenylacetonitrile, detailing its physicochemical properties, spectroscopic signature, validated synthesis and purification protocols, key applications in research and drug development, and essential safety and handling procedures. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound's full potential in their work.
Core Molecular Profile and Significance
4-Biphenylacetonitrile (C₁₄H₁₁N) is a white crystalline solid that serves as a valuable building block in synthetic chemistry.[1][2] Its significance stems from the strategic placement of the nitrile group on the biphenyl structure. The biphenyl moiety is a well-established pharmacophore that can engage in π-π stacking and hydrophobic interactions within biological targets, while the nitrile group is a versatile chemical handle. The nitrile can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones, making it a cornerstone for constructing more complex molecular architectures.[3] This versatility underpins its use as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[4][5]
Physicochemical and Structural Data
A precise understanding of a compound's physical properties is fundamental to its application in experimental work, influencing choices regarding solvents, reaction temperatures, and purification methods.
| Property | Value | Source(s) |
| CAS Number | 31603-77-7 | [2][4][6] |
| Molecular Formula | C₁₄H₁₁N | [4][6] |
| Molecular Weight | 193.24 g/mol | [6][7] |
| IUPAC Name | 2-(4-phenylphenyl)acetonitrile | [6] |
| Synonyms | 4-Phenylbenzyl cyanide, Biphenyl-4-ylacetonitrile | [4][8] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 88-92 °C | [1][2] |
| Boiling Point | 146-150 °C at 0.03 mmHg | [2][9] |
| Solubility | Insoluble in water; Soluble in chloroform, methanol (slightly) | [2][4] |
Molecular Structure Diagram
Caption: 2D structure of 4-Biphenylacetonitrile.
Spectroscopic Characterization: A Self-Validating System
Accurate structural confirmation is paramount. Spectroscopic analysis provides a fingerprint of the molecule, and understanding the expected data is key to verifying the identity and purity of 4-biphenylacetonitrile.[10][11]
Key Spectroscopic Signatures
| Technique | Signature Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Methylene Protons (-CH₂CN) | ~3.8 ppm | Protons on the carbon alpha to the electron-withdrawing nitrile group and the aromatic ring are deshielded. |
| Biphenyl Aromatic Protons | ~7.3 - 7.7 ppm | A complex multiplet pattern is expected due to the presence of two distinct, coupled phenyl rings. | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~118 ppm | The sp-hybridized carbon of the nitrile group appears in a characteristic region.[12] |
| Methylene Carbon (-CH₂CN) | ~23 ppm | The aliphatic carbon alpha to the nitrile. | |
| Biphenyl Aromatic Carbons | ~127 - 142 ppm | Multiple signals are expected for the non-equivalent aromatic carbons. | |
| IR Spec. | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | This is a sharp, medium-intensity absorption characteristic of the nitrile functional group.[12] |
| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z = 193 | Corresponds to the molecular weight of the compound.[6] |
Experimental Protocol: Spectroscopic Sample Preparation
Trustworthy data begins with meticulous sample preparation. The following are generalized but robust protocols for acquiring high-quality spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of 4-biphenylacetonitrile.[12]
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to the spectrometer's standard operating procedures.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (~1-2 mg) of the sample with dry potassium bromide (KBr) powder.[12]
-
Pressing: Press the mixture into a thin, transparent disk using a hydraulic press.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the KBr pellet should be subtracted.[12]
-
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced after separation by Gas Chromatography (GC-MS).[12]
-
Ionization: Utilize a standard ionization method, such as Electron Ionization (EI), which bombards the molecule with high-energy electrons to generate charged fragments.[13]
-
Analysis: The ionized fragments are separated by the mass analyzer based on their mass-to-charge (m/z) ratio to generate the mass spectrum.[12]
-
Synthesis and Purification
The most direct and common synthesis of 4-biphenylacetonitrile involves the nucleophilic substitution of a benzylic halide with a cyanide salt. This method is efficient and leverages readily available starting materials.[14]
Workflow: Synthesis via Nucleophilic Substitution
Caption: General workflow for the synthesis of 4-biphenylacetonitrile.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of reaction conditions and monitoring.
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. The system should be under an inert atmosphere (e.g., Nitrogen or Argon). Causality: An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
Charging the Flask: To the flask, add 4-(chloromethyl)biphenyl (1.0 eq), sodium cyanide (1.2 eq), and a polar aprotic solvent such as DMSO or DMF. Causality: Polar aprotic solvents are chosen because they solvate the cation (Na⁺) well but not the anion (CN⁻), leaving the cyanide nucleophile highly reactive. A slight excess of NaCN ensures the complete consumption of the starting halide.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water, which will precipitate the crude product. Causality: Quenching with water precipitates the organic product, which is insoluble in water, while the inorganic salts remain dissolved.
-
Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual inorganic salts.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture. Causality: Recrystallization is an effective method for purifying solid compounds, exploiting the differences in solubility between the desired product and impurities at different temperatures.
-
Drying: Dry the purified white crystals under vacuum to obtain the final product. Confirm purity and identity using the spectroscopic methods outlined in Section 2.
Applications in Research and Drug Development
The utility of 4-biphenylacetonitrile is defined by the reactivity of its nitrile group. It serves as a versatile precursor for a range of valuable chemical entities.
Key Chemical Transformations
The nitrile group can be readily converted into other functional groups, making it a powerful tool for molecular construction.
Caption: Key synthetic transformations of the nitrile group.
Role as a Pharmaceutical Intermediate
While direct biological activity of 4-biphenylacetonitrile is not its primary application, its role as a precursor is significant. It is a key intermediate in the synthesis of various compounds, including analgesics and anti-inflammatory agents.[7] The related core structure, diphenylacetonitrile, is a well-known precursor in the synthesis of several opioid analgesics like methadone and dipipanone, highlighting the established value of the cyanomethyl moiety in drug synthesis.[5][15][16] The biphenylacetic acid derived from its hydrolysis is a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).
Applications in Materials Science
Beyond pharmaceuticals, 4-biphenylacetonitrile has been used in fundamental research. For instance, it has been employed to study the adsorption orientation of biphenyl derivatives on gold colloidal surfaces, which is relevant to the development of sensors and nanomaterials.[1][2][7]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-Biphenylacetonitrile must be handled with care, adhering to established laboratory safety protocols.
GHS Hazard Classification
The compound is classified with several hazards based on aggregated GHS information.[6]
-
H335: May cause respiratory irritation.[6]
Mandatory Handling Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. After handling, wash hands thoroughly.
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[17]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][17] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Biphenylacetonitrile (CAS 31603-77-7) is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined properties, predictable reactivity, and established synthetic utility make it a reliable and valuable intermediate for chemists in both academic and industrial settings. From the synthesis of novel pharmaceutical candidates to the exploration of new materials, the applications of this versatile building block are extensive. By adhering to the technical and safety guidelines presented in this document, researchers can confidently and effectively integrate 4-biphenylacetonitrile into their synthetic programs to achieve their scientific objectives.
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